tert-butyl (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent under mild conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents like LiAlH4 or NaBH4.
Substitution: Substitution reactions can occur with various nucleophiles and electrophiles, such as RLi, RMgX, and RCOCl.
Common Reagents and Conditions:
Oxidation: Cu(I) catalyst, tert-butyl hydroperoxide
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCOCl
Major Products Formed:
Oxidation: Arylethanone derivatives
Reduction: Corresponding alcohols
Substitution: Substituted azetidines
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles .
Biology: In biological research, azetidines are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Azetidines, including tert-butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate, are explored for their potential therapeutic applications, such as in the development of new drugs .
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or biological target being studied.
Comparison with Similar Compounds
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: This compound has a methylsulfonyl group instead of the methoxy and oxopropenyl groups, which may result in different reactivity and applications .
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: This compound has a methoxy(methyl)carbamoyl group, which may influence its biological activity and chemical properties .
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a 2-oxoethyl group, which may affect its stability and reactivity compared to the methoxy and oxopropenyl groups .
Conclusion
tert-Butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(8-13)5-6-10(14)16-4/h5-6,9H,7-8H2,1-4H3/b6-5+ |
InChI Key |
DHHWWFHUCNUKMS-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=CC(=O)OC |
Origin of Product |
United States |
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